molecular formula C12H26N2 B8635577 3-[3-(Diethylamino)propyl]piperidine

3-[3-(Diethylamino)propyl]piperidine

Cat. No.: B8635577
M. Wt: 198.35 g/mol
InChI Key: SVLZCQVQYAQJKI-UHFFFAOYSA-N
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Description

3-[3-(Diethylamino)propyl]piperidine is a piperidine derivative featuring a diethylamino-substituted propyl chain at the 3-position of the piperidine ring. Its molecular formula is C₁₂H₂₄N₂, with a molecular weight of 196.33 g/mol. The diethylamino group confers basicity and hydrophilicity, influencing solubility and receptor interactions.

Properties

Molecular Formula

C12H26N2

Molecular Weight

198.35 g/mol

IUPAC Name

N,N-diethyl-3-piperidin-3-ylpropan-1-amine

InChI

InChI=1S/C12H26N2/c1-3-14(4-2)10-6-8-12-7-5-9-13-11-12/h12-13H,3-11H2,1-2H3

InChI Key

SVLZCQVQYAQJKI-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCC1CCCNC1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key physicochemical parameters of 3-[3-(Diethylamino)propyl]piperidine with analogs:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Solubility/Stability Key References
3-[3-(Diethylamino)propyl]piperidine Diethylamino-propyl C₁₂H₂₄N₂ 196.33 Likely soluble in polar solvents
ABT-239 3-(4-Chlorophenyl)propoxy-propyl C₁₇H₂₆ClNO 303.85 Lipophilic; CNS-penetrant
BF 2649 (hydrochloride salt) 3-(4-Chlorophenyl)propoxy-propyl C₁₇H₂₆ClNO·HCl·½H₂O 341.32 Soluble in water, DMSO, ethanol (>100 mM)
1-(3-(4-Chlorophenoxy)propyl)piperidine 4-Chlorophenoxy-propyl (hydrogen oxalate) C₁₄H₂₀ClNO 269.77 High synthetic yield (54%); m.p. 158–160°C
N-[3-(Diethylamino)propyl]piperidine-3-carboxamide Carboxamide + diethylamino-propyl C₁₃H₂₇N₃O 241.37 Increased polarity due to carboxamide

Notes:

  • Solubility Trends: The diethylamino group in 3-[3-(Diethylamino)propyl]piperidine enhances water solubility compared to chlorophenyl-substituted analogs like ABT-239, which rely on lipophilic groups for CNS penetration .

Pharmacological and Functional Comparisons

Receptor Affinity and Activity
  • ABT-239: Acts as a histamine H₃ receptor antagonist (Kb = 0.16 nM) with nootropic effects, reducing methamphetamine-induced hyperactivity .
  • BF 2649: Functions as a histamine H₁ receptor inverse agonist (EC₅₀ = 1.5 nM), highlighting how substituent variation (chlorophenylpropoxy vs. diethylaminopropyl) shifts receptor specificity .

Key Research Findings

Substituent-Driven Receptor Selectivity: Chlorophenylpropoxy groups (ABT-239, BF 2649) favor histamine receptor binding, while diethylamino groups may target sigma or adrenergic receptors . Carboxamide derivatives () exhibit higher polarity, reducing blood-brain barrier penetration compared to diethylamino analogs .

Physicochemical Impact on Bioavailability :

  • Hydrochloride salts (BF 2649) enhance solubility, whereas hydrogen oxalate salts () may limit gastrointestinal absorption due to lower solubility .

Synthetic Strategies: Etherification (e.g., WO 2007006708A1, ) using sodium hydride in aprotic solvents is common for propoxy-linked analogs, but diethylamino derivatives may require reductive amination .

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